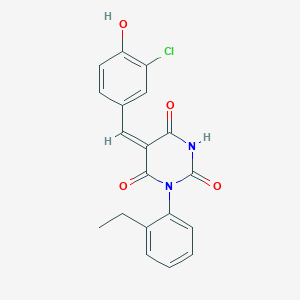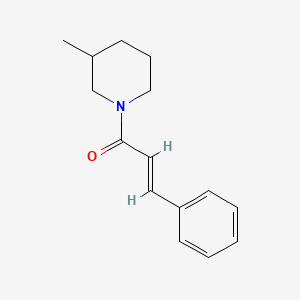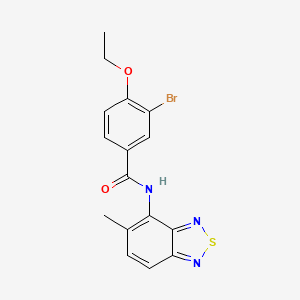![molecular formula C17H17NO6S B3920187 1-(2-thienyl)-1,2-propanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime]](/img/structure/B3920187.png)
1-(2-thienyl)-1,2-propanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime]
Overview
Description
1-(2-thienyl)-1,2-propanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime], commonly known as TTM, is a synthetic compound that has been widely used in scientific research. TTM is a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in the regulation of insulin signaling and glucose homeostasis. In
Scientific Research Applications
TTM has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. 1-(2-thienyl)-1,2-propanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] inhibition by TTM leads to increased insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. TTM has also been shown to improve glucose tolerance and reduce body weight in animal models of obesity and diabetes.
Mechanism of Action
1-(2-thienyl)-1,2-propanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] is a negative regulator of insulin signaling, and its inhibition by TTM leads to increased insulin sensitivity and glucose uptake. TTM binds to the catalytic site of 1-(2-thienyl)-1,2-propanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime], forming a covalent bond with the active site cysteine residue. This results in the inactivation of 1-(2-thienyl)-1,2-propanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] and the subsequent activation of insulin signaling pathways.
Biochemical and Physiological Effects
TTM has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. TTM also reduces body weight and adiposity in obese mice. In addition, TTM has been shown to reduce hepatic glucose production and improve lipid metabolism in animal models of type 2 diabetes.
Advantages and Limitations for Lab Experiments
TTM is a highly specific inhibitor of 1-(2-thienyl)-1,2-propanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime], making it a valuable tool for studying the role of 1-(2-thienyl)-1,2-propanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] in insulin signaling and glucose homeostasis. However, TTM has a relatively short half-life in vivo, which limits its usefulness in long-term studies. In addition, TTM has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
Future Directions
Future research on TTM should focus on its potential therapeutic applications in the treatment of type 2 diabetes and obesity. Clinical trials are needed to establish the safety and efficacy of TTM in humans. In addition, further studies are needed to elucidate the molecular mechanisms underlying the effects of TTM on glucose homeostasis and lipid metabolism. Finally, the development of more potent and selective 1-(2-thienyl)-1,2-propanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] inhibitors may lead to the discovery of novel therapeutic agents for the treatment of metabolic diseases.
properties
IUPAC Name |
[(Z)-(1-oxo-1-thiophen-2-ylpropan-2-ylidene)amino] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6S/c1-10(15(19)14-6-5-7-25-14)18-24-17(20)11-8-12(21-2)16(23-4)13(9-11)22-3/h5-9H,1-4H3/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMSKEBFPZJAFJ-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC(=O)C1=CC(=C(C(=C1)OC)OC)OC)/C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-[1-Oxo-1-(thiophen-2-YL)propan-2-ylidene]amino 3,4,5-trimethoxybenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-benzyl-5-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3920108.png)

![N'-[(2-iodobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B3920123.png)
![3-allyl-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3920129.png)
![isopropyl 5-(4-methoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3920149.png)
![N'-[(2-iodobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B3920164.png)
![3-bromo-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B3920169.png)
![N-(3-methoxy-4-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B3920180.png)
![3-[3-benzoyl-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B3920185.png)


![3-(3-{[(1H-imidazol-2-ylmethyl)amino]methyl}-1H-indol-1-yl)propanamide](/img/structure/B3920204.png)
![2-cyclopropyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B3920211.png)
